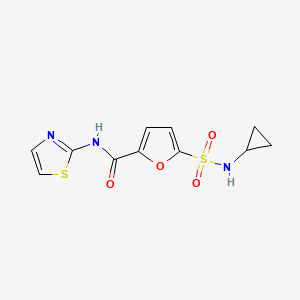

5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Description

5-(N-Cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a cyclopropylsulfamoyl group at the 5-position and a thiazol-2-yl moiety as the carboxamide nitrogen substituent. The cyclopropylsulfamoyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding compared to other substituents. The thiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial or anticancer activity .

Properties

IUPAC Name |

5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S2/c15-10(13-11-12-5-6-19-11)8-3-4-9(18-8)20(16,17)14-7-1-2-7/h3-7,14H,1-2H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNBPPRJAOPICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of 5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 313.4 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various disease processes. The cyclopropyl group and the sulfamoyl moiety are believed to enhance binding affinity to target proteins, which may include enzymes or receptors involved in disease pathways.

Antimalarial Activity

Recent studies have highlighted the potential of cyclopropyl carboxamides, a class that includes our compound, as potent inhibitors against Plasmodium falciparum, the causative agent of malaria. These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains in vitro and have shown promising results in vivo in malaria mouse models .

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For example, derivatives of furan and thiazole have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- In Vitro Studies on Antimalarial Efficacy :

- Antitumor Activity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Nitazoxanide-Based Analogs ()

Compounds 65–68 feature a 5-nitrothiazol-2-yl carboxamide group and varying aryl substituents on the furan ring (e.g., phenyl, 3-chlorophenyl, 3-fluorophenyl). Key differences from the target compound include:

5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide ()

This compound shares the furan-2-carboxamide core but substitutes the 5-position with an acetylphenyl group and the carboxamide nitrogen with a morpholinophenyl group.

- Physicochemical Properties: The morpholinophenyl group likely improves water solubility compared to the thiazol-2-yl group in the target compound.

- Bioactivity : Morpholine-containing analogs are often explored for kinase inhibition, whereas thiazole derivatives are associated with antimicrobial activity .

Thiazole-Containing Carboxamides

Dasatinib ()

Dasatinib, a thiazole-5-carboxamide derivative, is an anticancer drug targeting tyrosine kinases.

- Structural Contrast : The thiazole-5-carboxamide in dasatinib differs from the thiazol-2-yl group in the target compound, altering spatial orientation for receptor binding.

- Functional Groups : Dasatinib’s piperazinyl and pyrimidinyl substituents enhance solubility and target specificity, whereas the cyclopropylsulfamoyl group in the target compound may confer unique steric constraints .

N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-benzofuran-2-carbohydrazide ()

This compound incorporates a dihydrothiazole ring and a nitrobenzofuran moiety.

- Spectroscopic Confirmation : Both compounds rely on NMR and HRMS for structural validation, indicating shared analytical workflows .

Carboxamides with Heterocyclic Substituents

3,4-Dichloro-N-(thiazol-2-yl)benzamides ()

Compounds 4d–4i feature a thiazol-2-yl carboxamide group with pyridinyl and morpholinomethyl substituents.

- Bioactivity : Pyridinyl and morpholine groups in 4d–4i are linked to enhanced antimicrobial activity, suggesting that the cyclopropylsulfamoyl group in the target compound may similarly modulate biological interactions.

Key Research Findings and Insights

- Structural Flexibility : The furan-2-carboxamide scaffold accommodates diverse substituents, enabling tuning of electronic (e.g., nitro vs. sulfamoyl) and steric (e.g., cyclopropyl vs. phenyl) properties for target selectivity .

- Thiazole vs.

- Synthetic Feasibility : Amide coupling (Method B) and Suzuki-Miyaura reactions (implied in ) are viable for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.